Perazine maleate

Description

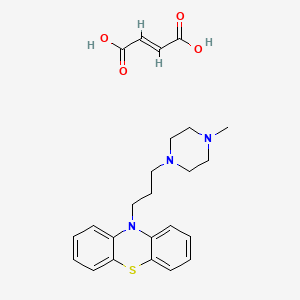

Structure

3D Structure of Parent

Properties

CAS No. |

6002-77-3 |

|---|---|

Molecular Formula |

C24H29N3O4S |

Molecular Weight |

455.6 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |

InChI |

InChI=1S/C20H25N3S.C4H4O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;5-3(6)1-2-4(7)8/h2-5,7-10H,6,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

UASWVXBJEDDYKU-WLHGVMLRSA-N |

SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |

Related CAS |

84-97-9 (Parent) |

Synonyms |

Dihydrochloride, Perazine Maleate, Perazine Perazine Perazine Dihydrochloride Perazine Maleate Perazine Maleate (1:1) Perazine Maleate (1:2) Pernazine Taxilan |

Origin of Product |

United States |

Foundational & Exploratory

Perazine Maleate's Mechanism of Action on D2 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perazine maleate, a first-generation antipsychotic of the phenothiazine class, exerts its therapeutic effects primarily through the antagonism of the dopamine D2 receptor (D2R). This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this interaction. It details the binding affinity of perazine's structural analog, perphenazine, to the D2R, its functional consequences on downstream signaling cascades, and the experimental methodologies used to elucidate these actions. The canonical G-protein dependent pathway involving cyclic adenosine monophosphate (cAMP) and the non-canonical β-arrestin-mediated pathway are discussed in the context of perazine's antagonistic effects. This document is intended to serve as a detailed resource for researchers and professionals involved in neuropharmacology and drug development.

Introduction

Perazine is a phenothiazine derivative utilized in the management of psychotic disorders.[1] Its primary mechanism of action involves the blockade of postsynaptic D2 dopamine receptors in the mesolimbic and mesocortical pathways of the brain.[1][2] Overactivity in these dopaminergic systems is strongly implicated in the positive symptoms of schizophrenia. By antagonizing D2 receptors, perazine mitigates the effects of excess dopamine, leading to the alleviation of these symptoms.[1] Beyond its principal action at D2 receptors, perazine also exhibits affinity for other neurotransmitter receptors, including serotonergic, histaminergic, cholinergic, and adrenergic receptors, which contributes to its side effect profile.[1]

This guide focuses specifically on the interaction of perazine with the D2 receptor, exploring the quantitative aspects of this binding and the subsequent functional modulation of intracellular signaling pathways.

Quantitative Analysis of D2 Receptor Binding

Table 1: Binding Affinity of Perphenazine for Dopamine D2 Receptors

| Compound | Receptor | Radioligand | Ki (nM) |

| Perphenazine | Dopamine D2 | [3H]-Spiperone | 0.8 |

Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Functional Antagonism at the D2 Receptor

Perazine's binding to the D2 receptor results in functional antagonism, thereby inhibiting the intracellular signaling cascades normally initiated by dopamine. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins.

G-Protein Dependent Signaling: The cAMP Pathway

Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3] This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors. Perazine, as a D2 receptor antagonist, blocks this inhibitory effect of dopamine, thereby leading to a relative increase in cAMP levels.[3]

G-Protein Independent Signaling: The β-Arrestin Pathway

Upon agonist binding, GPCRs, including the D2 receptor, can also signal through a G-protein-independent pathway involving β-arrestins.[4] β-arrestin recruitment to the activated receptor can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades. Antipsychotics, including phenothiazines, have been shown to act as antagonists of dopamine-induced β-arrestin recruitment to the D2 receptor.[4] This blockade of β-arrestin signaling is another crucial aspect of the mechanism of action of drugs like perazine.

Experimental Protocols

The characterization of this compound's mechanism of action on D2 receptors involves a suite of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the D2 receptor.

Objective: To quantify the affinity of this compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-Spiperone (a high-affinity D2 receptor antagonist).

-

This compound (unlabeled competitor).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a known D2 receptor antagonist (e.g., 10 µM haloperidol).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing D2 receptors in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Cell membrane preparation, [3H]-Spiperone, and assay buffer.

-

Non-specific Binding: Cell membrane preparation, [3H]-Spiperone, and the non-specific binding control (e.g., haloperidol).

-

Competition Binding: Cell membrane preparation, [3H]-Spiperone, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the functional antagonism of this compound at the D2 receptor by quantifying its effect on cAMP production.

Objective: To determine the ability of this compound to block dopamine-induced inhibition of cAMP production.

Materials:

-

A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

-

Dopamine (agonist).

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

96-well or 384-well plates.

Procedure:

-

Cell Seeding: Seed the D2 receptor-expressing cells into plates and culture overnight.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 concentration) in the presence of forskolin to all wells except the negative control.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the IC50 value for the inhibition of the dopamine response.

β-Arrestin Recruitment Assay

This assay assesses the ability of this compound to block dopamine-induced recruitment of β-arrestin to the D2 receptor.

Objective: To quantify the antagonistic effect of this compound on the D2 receptor-β-arrestin interaction.

Materials:

-

A cell line co-expressing the human dopamine D2 receptor fused to a reporter enzyme fragment (e.g., Renilla luciferase - Rluc) and β-arrestin-2 fused to a complementary reporter (e.g., Yellow Fluorescent Protein - YFP) for Bioluminescence Resonance Energy Transfer (BRET), or a similar enzyme fragment complementation system.

-

Dopamine (agonist).

-

This compound.

-

Assay-specific substrate (e.g., coelenterazine h for BRET).

-

96-well or 384-well white microplates.

-

A plate reader capable of detecting the specific signal (e.g., luminescence and fluorescence for BRET).

Procedure:

-

Cell Seeding: Seed the engineered cells into the microplates.

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate.

-

Agonist Stimulation: Add a fixed concentration of dopamine to induce β-arrestin recruitment.

-

Substrate Addition: Add the assay-specific substrate.

-

Signal Detection: Immediately measure the signal (e.g., the BRET ratio of YFP emission to Rluc emission) using a plate reader.

-

Data Analysis: Plot the change in the reporter signal against the log concentration of this compound to determine its IC50 for inhibiting dopamine-induced β-arrestin recruitment.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Dopamine D2 Receptor Signaling Pathways.

Caption: Radioligand Binding Assay Workflow.

Caption: cAMP Functional Assay Workflow.

Caption: β-Arrestin Recruitment Assay Workflow.

Conclusion

This compound's primary mechanism of action is the competitive antagonism of dopamine at the D2 receptor. This interaction has a high affinity, as suggested by data from its structural analog perphenazine, and results in the functional blockade of both G-protein dependent (cAMP) and G-protein independent (β-arrestin) signaling pathways. The net effect is a reduction in dopaminergic neurotransmission in key brain circuits, which is believed to underlie its antipsychotic efficacy. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of perazine and other D2 receptor antagonists, facilitating further advancements in the field of neuropharmacology and the development of novel therapeutics for psychotic disorders.

References

- 1. What is the mechanism of Perazine Dimalonate? [synapse.patsnap.com]

- 2. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 3. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]

- 4. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Perazine Maleate: An In-depth Technical Guide for Psychosis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perazine, a first-generation antipsychotic of the phenothiazine class, has been utilized in the treatment of psychosis, particularly schizophrenia, for decades.[1] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors.[2] However, its pharmacological profile is complex, involving interactions with a range of other neurotransmitter systems, which contribute to both its efficacy and its side-effect profile. This technical guide provides a comprehensive overview of the pharmacological properties of perazine maleate, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows. This document is intended to serve as a resource for researchers and drug development professionals engaged in the study of antipsychotic agents.

Mechanism of Action and Receptor Binding Profile

Perazine's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2] This antagonism is believed to be responsible for its antipsychotic effects, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions. In addition to its high affinity for D2 receptors, perazine also exhibits binding to a variety of other receptors, including dopamine D1, serotonin (5-HT), alpha-adrenergic, and histamine H1 receptors. This broad receptor interaction profile contributes to its overall clinical effects and is characteristic of many typical antipsychotics.

Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values) of perazine for various human CNS receptors. Lower Ki values indicate higher binding affinity.

| Receptor | Perazine Ki (nM) | Reference Compound | Reference Ki (nM) |

| Dopamine D2 | Data to be populated from PDSP Ki Database | Haloperidol | Data to be populated |

| Dopamine D1 | Data to be populated from PDSP Ki Database | SCH23390 | Data to be populated |

| Serotonin 5-HT2A | Data to be populated from PDSP Ki Database | Ketanserin | Data to be populated |

| Serotonin 5-HT1A | Data to be populated from PDSP Ki Database | 8-OH-DPAT | Data to be populated |

| Histamine H1 | Data to be populated from PDSP Ki Database | Mepyramine | Data to be populated |

| α1-Adrenergic | Data to be populated from PDSP Ki Database | Prazosin | Data to be populated |

| α2-Adrenergic | Data to be populated from PDSP Ki Database | Clonidine | Data to be populated |

| Muscarinic M1 | Data to be populated from PDSP Ki Database | Pirenzepine | Data to be populated |

Data will be sourced from the Psychoactive Drug Screening Program (PDSP) Ki Database.[3][4]

Dopamine D2 Receptor Downstream Signaling

Perazine's antagonism of the D2 receptor modulates several intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[5] Additionally, D2 receptor signaling involves G protein-independent pathways mediated by β-arrestin.[2][5] β-arrestin can scaffold other signaling molecules, such as Akt and glycogen synthase kinase 3β (GSK-3β), influencing neuronal function and plasticity.[6][7]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Parameters

The pharmacokinetic profile of perazine is characterized by significant interindividual variability.[8]

| Parameter | Value | Population | Reference |

| Time to Peak Plasma Concentration (Tmax) | Data to be populated | Psychotic Patients | [8] |

| Peak Plasma Concentration (Cmax) | Data to be populated | Psychotic Patients | [8] |

| Area Under the Curve (AUC) | Data to be populated | Psychotic Patients | [8] |

| Elimination Half-life (t1/2) | 7.5 - 10 hours | Psychotic Patients | [8] |

| Oral Bioavailability | ~20% (Perphenazine) | Healthy Volunteers | [9] |

Note: Some data for the closely related phenothiazine, perphenazine, is included for reference due to limited specific data for perazine.

Pharmacodynamics

The pharmacodynamic effects of perazine are directly related to its receptor occupancy. The antipsychotic efficacy is correlated with D2 receptor blockade in the striatum. Side effects such as extrapyramidal symptoms (EPS) are also a consequence of high D2 receptor occupancy in the nigrostriatal pathway. Sedation is attributed to its antagonism of histamine H1 receptors, while orthostatic hypotension can result from α1-adrenergic blockade.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines a method to determine the binding affinity (Ki) of perazine for various CNS receptors.

Objective: To quantify the affinity of perazine for specific neurotransmitter receptors.

References

- 1. [Perazine in the treatment of psychotic disorders--research review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdspdb.unc.edu [pdspdb.unc.edu]

- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single-dose kinetics of the neuroleptic drug perazine in psychotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Perazine Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Perazine Maleate, a significant phenothiazine derivative with applications in the pharmaceutical industry. This document details the synthetic pathways, experimental protocols for analysis, and a thorough examination of its physicochemical characteristics.

Introduction

Perazine, a typical antipsychotic of the phenothiazine class, functions primarily as a dopamine D2 receptor antagonist.[1][2] Its maleate salt, this compound, is the common pharmaceutical formulation. This guide will explore the chemical intricacies of this compound, offering valuable insights for professionals in drug development and chemical research.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the synthesis of the perazine base followed by its conversion to the maleate salt.

Synthesis of Perazine Base (10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine)

The synthesis of the perazine base is achieved through the alkylation of phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine. This reaction requires a strong base to deprotonate the amine of the phenothiazine ring, facilitating the nucleophilic substitution.

Reaction Scheme:

Figure 1: Synthesis of Perazine Base.

Experimental Protocol: Synthesis of Perazine Base

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add phenothiazine and a suitable anhydrous solvent such as toluene.

-

Deprotonation: While stirring under a nitrogen atmosphere, add a strong base, such as sodamide (NaNH₂), portion-wise at room temperature. The reaction mixture is then heated to reflux to ensure complete formation of the sodium salt of phenothiazine.

-

Alkylation: To the refluxing mixture, add a solution of 1-(3-chloropropyl)-4-methylpiperazine in toluene dropwise over a period of 1-2 hours.

-

Reaction Completion and Work-up: Continue refluxing for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the reaction mixture is carefully quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude perazine base is purified by vacuum distillation or column chromatography.

Formation of this compound Salt

The purified perazine base is then converted to its maleate salt to improve its stability and solubility.

Reaction Scheme:

Figure 2: Formation of this compound Salt.

Experimental Protocol: Formation of this compound

-

Dissolution: Dissolve the purified perazine base in a suitable solvent, such as ethanol.

-

Acid Addition: To this solution, add a stoichiometric amount of maleic acid dissolved in the same solvent, dropwise with stirring.

-

Crystallization: The this compound salt will precipitate out of the solution. The mixture may be cooled to enhance crystallization.

-

Isolation and Drying: The precipitated solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield pure this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₃N₃O₈S | [2] |

| Molecular Weight | 571.6 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 195 - 203 °C (with decomposition) | [3] |

| pKa | 8.1 (in H₂O at 24±1 °C) | [4] |

| Solubility | Very slightly soluble in water and ethanol; practically insoluble in diethyl ether. | [3] |

| Soluble in DMSO at ~10 mg/mL. | [5] | |

| Sparingly soluble in aqueous buffers. | [5] | |

| UV λmax | 258, 312 nm | [5] |

Experimental Protocols

Stability-Indicating HPLC Method for Purity and Degradation Studies

This section details a typical reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound and its degradation products.[1][6][7][8][9]

Chromatographic Conditions:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

-

Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a similar concentration as the standard solution.

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug substance is subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), thermal stress (e.g., 80°C), and photolytic stress (e.g., UV light).

-

Analysis: Inject the standard, sample, and stressed samples into the HPLC system and record the chromatograms.

-

Data Evaluation: The purity of the sample is determined by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram. Degradation is assessed by the appearance of new peaks and a decrease in the area of the main peak in the stressed samples.

Figure 3: HPLC Analysis Workflow.

Mechanism of Action and Signaling Pathway

Perazine, as a typical antipsychotic, primarily exerts its therapeutic effect by acting as an antagonist at dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade of D2 receptors is believed to be responsible for its antipsychotic effects.

Figure 4: Perazine Signaling Pathway.

By blocking the D2 receptors, perazine prevents the binding of dopamine, thereby inhibiting the downstream signaling cascade that is typically initiated by dopamine. This leads to a reduction in the overactivity of the dopaminergic system, which is implicated in the positive symptoms of psychosis.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The information presented, including synthetic protocols, physicochemical data, and analytical methodologies, is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. A thorough understanding of these fundamental aspects is crucial for the effective utilization and further investigation of this important pharmaceutical compound.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Prochlorthis compound | C28H32ClN3O8S | CID 5281032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. PROCHLORthis compound | 84-02-6 [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. researchgate.net [researchgate.net]

- 9. ANALYSIS AND IDENTIFICATION OF PROCHLORPERAZINE IMPURITIES AND FORCED DEGRADATION PRODUCTS USING A STABILITY-INDICATING HPLC METHOD | Semantic Scholar [semanticscholar.org]

Initial Clinical Investigations of Perazine Maleate's Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial clinical investigations into the efficacy of Perazine maleate, a phenothiazine-class antipsychotic. The document summarizes key quantitative data from early clinical trials, details the experimental protocols employed in these studies, and visualizes the core signaling pathway and experimental workflows.

Core Efficacy Data from Initial Clinical Investigations

The initial clinical evaluations of this compound primarily focused on its efficacy in treating schizophrenia and other psychotic disorders. Quantitative data from key comparative trials are summarized below. These early studies, often small and with methodological limitations by modern standards, laid the groundwork for understanding Perazine's clinical profile.[1][2][3]

Table 1: Perazine vs. Active Placebo (Trimipramine) for Acute Schizophrenia

| Outcome Measure | Perazine Group (450-600 mg/day) | Trimipramine Group (300-400 mg/day) | Study Duration | Key Findings |

| No Important Global Improvement | Lower incidence (statistically significant) | Higher incidence | 5 weeks | Perazine was superior to the active placebo trimipramine in preventing "no important global improvement".[1][2] |

| Mental State (various scales) | No statistically significant difference | No statistically significant difference | 5 weeks | While showing global improvement, specific measures of mental state did not significantly differ between the two groups.[1][2] |

| Need for Antiparkinson Medication | Higher incidence (statistically significant) | Lower incidence | 5 weeks | Perazine treatment was associated with a higher requirement for antiparkinson medication to manage extrapyramidal side effects.[1][2] |

Table 2: Perazine vs. Other Antipsychotics for Schizophrenia

| Comparator | Number of Trials | Total Participants | Key Efficacy Findings | Key Adverse Effect Findings |

| Haloperidol, Olanzapine, Ziprasidone, Zotepine, Amisulpride | 6 | 384 | No clear differences or superiority of Perazine were established. Meta-analysis was often not possible due to incomplete reporting and varied outcome measures in the original studies.[1][2] | No obvious differences in general adverse events were consistently reported. Some smaller comparisons with second-generation antipsychotics showed no higher risk of akathisia, dyskinesia, or parkinsonism with Perazine.[1] |

Experimental Protocols of Key Clinical Investigations

The methodologies of the initial clinical trials investigating this compound, while pioneering for their time, often lacked the rigorous reporting standards of contemporary research. Below are detailed descriptions of the experimental protocols as can be reconstructed from available literature.

Perazine vs. Active Placebo (Trimipramine) Trial

-

Objective: To assess the antipsychotic efficacy of Perazine compared to an active placebo (trimipramine), which possesses sedative effects but is not considered a primary antipsychotic.

-

Study Design: A multi-center, randomized, double-blind, parallel-group controlled trial.[1][2]

-

Participant Population: Patients diagnosed with acute schizophrenia.

-

Intervention:

-

Perazine Group: Oral administration of this compound.

-

Trimipramine Group: Oral administration of trimipramine.

-

-

Outcome Measures:

-

Randomization and Blinding: Details on the specific methods of randomization and blinding were not consistently reported in the available literature.

Comparative Trials of Perazine vs. Other Antipsychotics

-

Objective: To compare the efficacy and safety of Perazine with other established and newer antipsychotic medications.

-

Study Designs: The majority of these were small, randomized controlled trials.[1][2]

-

Comparators: Haloperidol, olanzapine, ziprasidone, zotepine, and amisulpride.[1][2]

-

Participant Population: Patients diagnosed with schizophrenia.

-

Outcome Measures: A variety of psychiatric rating scales were used across the different studies, which hindered direct comparison and meta-analysis. Common scales likely included the Brief Psychiatric Rating Scale (BPRS), the Positive and Negative Syndrome Scale (PANSS), and the Clinical Global Impression (CGI) scale.

-

Data Analysis: Due to the heterogeneity in study design and outcome reporting, a meta-analysis of efficacy was not feasible in comprehensive reviews.[1][2] The primary reported outcome was often the rate of early study discontinuation for any reason.[1][2]

Visualizing Molecular Mechanisms and Experimental Workflows

Signaling Pathway of this compound

This compound, as a typical phenothiazine antipsychotic, primarily exerts its therapeutic effect through the antagonism of the dopamine D2 receptor. This action disrupts the normal signaling cascade initiated by dopamine, leading to a reduction in psychotic symptoms.

Caption: Perazine's antagonism of the D2 receptor inhibits downstream signaling.

Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a generalized workflow for the initial randomized controlled trials of this compound.

Caption: A typical workflow for a comparative clinical trial of Perazine.

Conclusion

The initial clinical investigations of this compound established its efficacy as an antipsychotic agent, particularly in comparison to an active placebo for global improvement in patients with acute schizophrenia.[1][2] However, these early studies were often limited by small sample sizes and a lack of standardized reporting, making direct comparisons with other antipsychotics challenging.[1][2] The primary mechanism of action, dopamine D2 receptor antagonism, is well-understood and forms the basis of its therapeutic effects. This guide provides a consolidated overview of the foundational clinical data and methodologies that have informed the clinical use of this compound. Further large-scale, well-designed trials would be beneficial to more definitively establish its comparative efficacy and side-effect profile against modern antipsychotics.[1]

References

The Historical Development and Discovery of Perazine Maleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perazine maleate, a typical antipsychotic of the phenothiazine class, emerged in the mid-20th century as a significant therapeutic agent for the management of psychotic disorders, particularly schizophrenia. This technical guide provides a comprehensive overview of the historical development, discovery, and foundational experimental work that characterized this compound. It details the initial synthesis, key pharmacological studies, and the elucidation of its mechanism of action, with a focus on providing actionable data and protocols for researchers in psychopharmacology and drug development.

Historical Development and Discovery

The story of this compound is rooted in the broader narrative of phenothiazine antipsychotics, which began with the serendipitous discovery of chlorpromazine's antipsychotic properties in the early 1950s. This breakthrough spurred a wave of research into structurally related compounds with potential neuroleptic activity.

Perazine was first synthesized in 1957 by O. Hromatka and his colleagues at the Austrian pharmaceutical company Chemische Fabrik Promonta GmbH. The development of Perazine was part of a systematic effort to modify the side chain of the phenothiazine nucleus to optimize therapeutic efficacy and minimize side effects. The introduction of a piperazine moiety in the side chain was a key structural feature that distinguished Perazine and other "piperazinylphenothiazines" from earlier aliphatic phenothiazines like chlorpromazine.

Following its synthesis, Perazine, often referred to by its trade name Taxilan, underwent preclinical and clinical evaluation, primarily in West Germany, throughout the late 1950s and 1960s. Early clinical studies demonstrated its efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2][3][4]

A key milestone in its commercial development was the granting of a patent to Chemische Fabrik Promonta GmbH for the synthesis of 10-(piperazinoalkyl)-phenothiazines, including Perazine.

Mechanism of Action

The primary mechanism of action of Perazine, like other typical antipsychotics, is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism is believed to be responsible for its antipsychotic effects. In addition to its high affinity for D2 receptors, Perazine also exhibits binding to other neurotransmitter receptors, which contributes to its overall pharmacological profile and side effect profile.

Receptor Binding Profile

The following table summarizes the available quantitative data on the receptor binding affinities (Ki values) of Perazine. Lower Ki values indicate higher binding affinity.

| Receptor | Ki (nM) | Reference Radioligand | Tissue Source |

| Dopamine D2 | Data not available in search results | ||

| Serotonin 5-HT2A | Data not available in search results | ||

| Alpha-1 Adrenergic | Data not available in search results |

Note: Specific Ki values for Perazine at various receptors were not found in the provided search results. This represents a significant gap in the publicly available data for this older compound.

Signaling Pathways

The antagonism of the dopamine D2 receptor by Perazine initiates a cascade of intracellular signaling events. The following diagram illustrates the simplified signaling pathway.

Pharmacokinetics

Studies in humans have characterized the pharmacokinetic profile of Perazine following oral administration.

| Parameter | Value | Notes |

| Time to Maximum Concentration (Tmax) | Data not available in search results | |

| Maximum Concentration (Cmax) | Data not available in search results | |

| Elimination Half-life (t½) | 7.5 - 10 hours | [5] |

| Oral Bioavailability | Data not available in search results |

Key Experimental Protocols

The following sections detail the methodologies for key experiments that were instrumental in the development and characterization of Perazine and similar phenothiazine antipsychotics.

Original Synthesis of Perazine (Hromatka et al., 1957)

The original synthesis of Perazine was not detailed in the available search results. However, a general synthetic route for 10-(piperazinoalkyl)-phenothiazines from that era would typically involve the alkylation of the phenothiazine nitrogen with a haloalkylpiperazine derivative.

Generalized Synthetic Workflow:

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a generalized method for determining the binding affinity of a test compound like Perazine to the dopamine D2 receptor.[6][7][8]

Objective: To determine the inhibitory constant (Ki) of Perazine for the dopamine D2 receptor.

Materials:

-

Receptor Source: Rat striatal tissue homogenate or cell lines expressing recombinant human D2 receptors.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D2 antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., haloperidol or sulpiride).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing physiological salts (e.g., NaCl, KCl, MgCl2, CaCl2).

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membrane fraction by high-speed centrifugation, wash, and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a series of tubes or a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of Perazine. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the non-labeled D2 antagonist.

-

Incubation: Incubate the assay mixture at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of Perazine by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Perazine concentration to generate a competition curve. Determine the IC50 value (the concentration of Perazine that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Antipsychotic-like Activity: The Conditioned Avoidance Response (CAR) Model

The CAR test is a classic behavioral assay used to screen for antipsychotic potential.[9][10][11][12][13]

Objective: To evaluate the ability of Perazine to selectively suppress a conditioned avoidance response without impairing the unconditioned escape response.

Apparatus: A shuttle box divided into two compartments with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), the footshock, are presented.

Procedure:

-

Training: A rat is placed in the shuttle box. The CS is presented for a short period (e.g., 10 seconds), followed by the presentation of the US. The animal can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the animal does not move during the CS, the US is delivered, and the animal can terminate the shock by moving to the other compartment (an escape response). Trials are repeated until the animal reaches a stable level of avoidance responding.

-

Drug Administration: Trained animals are administered Perazine or a vehicle control at various doses.

-

Testing: After a specified pretreatment time, the animals are placed back in the shuttle box and subjected to a series of test trials. The number of avoidance responses and escape latencies are recorded.

Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses at doses that do not significantly increase the escape latency, indicating that the effect is not due to simple motor impairment.

Experimental Workflow for CAR:

Conclusion

This compound represents an important chapter in the history of psychopharmacology. Its development as a piperazinylphenothiazine derivative contributed to the refinement of antipsychotic therapy in the mid-20th century. While newer atypical antipsychotics with more complex receptor binding profiles have largely superseded it, a thorough understanding of the historical development and foundational experimental work on compounds like Perazine remains crucial for researchers in the field of drug discovery and development. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of novel psychoactive compounds.

References

- 1. Perazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prediction and evaluation criteria in perazine therapy of acute schizophrenics. Methodological considerations, sample population, and research variables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perazine for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prediction and evaluation criteria in perazine therapy of acute schizophrenics: psychopathological results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Single-dose kinetics of the neuroleptic drug perazine in psychotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 10. Dopamine D2 receptor occupancy predicts catalepsy and the suppression of conditioned avoidance response behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dopamine D(2) receptor occupancy is a common mechanism underlying animal models of antipsychotics and their clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Neuroleptic Functions and Properties of Perazine Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perazine maleate, a first-generation antipsychotic of the phenothiazine class, exerts its neuroleptic effects primarily through the antagonism of dopamine D2 receptors. This comprehensive technical guide delineates the core functions and properties of this compound, synthesizing available data on its receptor binding profile, pharmacokinetic properties, and clinical efficacy in the treatment of schizophrenia. Detailed methodologies for key preclinical and clinical assessments are provided, alongside visual representations of its primary signaling pathway and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals. While quantitative data for Perazine itself is limited in publicly accessible literature, data from the closely related and structurally similar compound, Prochlorperazine, is included for comparative purposes, clearly delineated as such.

Introduction

Perazine is a phenothiazine derivative that has been utilized in the treatment of schizophrenia and other psychotic disorders in several European countries.[1][2] Like other typical antipsychotics, its therapeutic action is largely attributed to its ability to block dopamine receptors in the central nervous system.[3] This guide provides a detailed overview of the pharmacological and functional characteristics of this compound, with a focus on the quantitative data and experimental methodologies relevant to its neuroleptic properties.

Mechanism of Action and Receptor Profile

This compound's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[3] This antagonism is believed to be responsible for its antipsychotic effects on the positive symptoms of schizophrenia. In addition to its high affinity for D2 receptors, Perazine, like other phenothiazines, interacts with a range of other neurotransmitter receptors, which contributes to its broader pharmacological profile and side effects.[4][5]

Receptor Binding Affinities

The following table summarizes the available receptor binding affinities (Ki values in nM) for Prochlorperazine, a structurally related phenothiazine. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Prochlorperazine Ki (nM) |

| Dopamine D2 | Value not explicitly found in search results |

| Dopamine D3 | Value not explicitly found in search results |

| Serotonin 5-HT2A | Value not explicitly found in search results |

| Histamine H1 | Value not explicitly found in search results |

| Muscarinic M1 | Value not explicitly found in search results |

| Adrenergic α1 | Value not explicitly found in search results |

Note: Specific Ki values for this compound were not available in the provided search results. The data for Prochlorperazine is presented as a close structural analog. Further targeted literature searches are recommended to obtain specific Ki values for Perazine.

Dopamine D2 Receptor Signaling Pathway

Perazine's antagonism of the D2 receptor disrupts the normal signaling cascade initiated by dopamine. This G-protein coupled receptor (GPCR) typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, Perazine prevents this inhibition, thereby modulating downstream signaling pathways.[6][7]

References

- 1. Preliminary studies of the pharmacokinetics and pharmacodynamics of prochlorperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vbspu.ac.in [vbspu.ac.in]

- 3. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 4. prochlorperazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Prochlorthis compound | C28H32ClN3O8S | CID 5281032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Disentangling the diverse roles of dopamine D2 receptors in striatal function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Perazine Maleate on Central Nervous System Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perazine maleate, a first-generation antipsychotic of the phenothiazine class, exerts its therapeutic effects through a complex interaction with multiple central nervous system (CNS) pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its impact on key neurotransmitter systems. Through a review of its receptor binding profile, this document elucidates the molecular underpinnings of its antipsychotic, antiemetic, and anxiolytic properties, as well as its associated side effects. Detailed experimental protocols for assessing receptor binding are provided, alongside visualizations of the affected signaling cascades to offer a comprehensive resource for researchers and drug development professionals.

Introduction

This compound is a piperazine derivative of phenothiazine, historically used in the management of schizophrenia and other psychotic disorders.[1][2] Its clinical utility extends to the treatment of severe nausea and vomiting.[1] The therapeutic efficacy of perazine is attributed to its potent antagonism of dopamine D2 receptors, a hallmark of typical antipsychotics.[1][2] However, its broad pharmacological profile, encompassing interactions with cholinergic, histaminergic, and adrenergic receptors, contributes to both its therapeutic actions and its characteristic side-effect profile.[1] Understanding the intricate details of these interactions is paramount for the rational design of novel therapeutics with improved efficacy and tolerability.

Receptor Binding Profile of Perazine

The clinical effects of this compound are a direct consequence of its affinity for a range of neurotransmitter receptors in the CNS. While specific quantitative binding data for perazine is limited in publicly available literature, the binding profile of perphenazine, a structurally similar and potent phenothiazine, provides a valuable proxy for understanding its receptor interactions. Perazine's primary mechanism of action is the blockade of dopamine D2 receptors, but it also exhibits significant affinity for histamine H1, alpha-1 adrenergic, and muscarinic M1 receptors.[1][3]

Quantitative Receptor Binding Data (Perphenazine as a Proxy)

The following table summarizes the inhibitory constants (Ki) of perphenazine for key CNS receptors. Lower Ki values indicate a higher binding affinity.

| Receptor Subtype | Ki (nM) | Primary Effect of Blockade | Reference |

| Dopamine D2 | 0.56 - 0.765 | Antipsychotic effects, Extrapyramidal symptoms, Hyperprolactinemia | [4][5] |

| Dopamine D3 | 0.13 - 0.43 | Potential contribution to antipsychotic effects | [4][5] |

| Histamine H1 | 8 | Sedation, Weight gain | [5] |

| Alpha-1A Adrenergic | 10 | Orthostatic hypotension, Dizziness | [5] |

| Serotonin 5-HT2A | 5.6 - 6 | Potential mitigation of extrapyramidal symptoms | [4] |

| Muscarinic M1 | (Qualitative) | Anticholinergic effects (dry mouth, blurred vision, constipation) | [3] |

Note: Data presented is for perphenazine and serves as an estimation of perazine's binding affinities due to the lack of specific data for perazine.

Impact on Central Nervous System Pathways

This compound's antagonism of various receptors disrupts downstream signaling cascades, leading to its therapeutic and adverse effects.

Dopaminergic Pathways

The antipsychotic efficacy of perazine is primarily mediated through the blockade of D2 receptors in the mesolimbic and mesocortical pathways.[1] D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, perazine prevents this inhibition, thereby modulating downstream signaling.

Histaminergic Pathways

Perazine's sedative effects are largely due to its antagonism of histamine H1 receptors in the CNS.[1] H1 receptors are GPCRs coupled to Gq/11 proteins. Their activation by histamine leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). As an inverse agonist, perazine stabilizes the inactive state of the H1 receptor, reducing its constitutive activity and blocking histamine-induced signaling.[6][7]

Cholinergic Pathways

The anticholinergic side effects of perazine, such as dry mouth and blurred vision, result from its blockade of muscarinic acetylcholine receptors, particularly the M1 subtype.[1] M1 receptors, like H1 receptors, are coupled to Gq/11 proteins, and their activation by acetylcholine initiates the PLC/IP3/DAG signaling cascade. Perazine's antagonism of M1 receptors inhibits this pathway.[8]

Adrenergic Pathways

Blockade of alpha-1 adrenergic receptors by perazine can lead to cardiovascular side effects such as orthostatic hypotension.[1] Similar to H1 and M1 receptors, alpha-1 adrenergic receptors are coupled to Gq/11 proteins. Their activation by norepinephrine or epinephrine triggers the PLC-mediated signaling cascade, leading to smooth muscle contraction. Perazine's antagonism at these receptors inhibits this process, resulting in vasodilation.[9]

Experimental Protocols

In Vitro Receptor Binding Assay (Competitive)

This protocol outlines a general method for determining the binding affinity of a test compound, such as this compound, for a specific CNS receptor using a competitive radioligand binding assay.

4.1.1. Materials:

-

Tissue/Cell Source: Rat brain tissue (e.g., striatum for D2 receptors, cortex for other receptors) or cultured cells stably expressing the human recombinant receptor of interest.

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]spiperone for D2, [³H]pyrilamine for H1, [³H]prazosin for alpha-1, [³H]quinuclidinyl benzilate for muscarinic receptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the receptor.

-

Buffers: Assay buffer (e.g., Tris-HCl with physiological salts) and wash buffer.

-

Equipment: Homogenizer, centrifuges, filtration apparatus, scintillation counter, glass fiber filters.

4.1.2. Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control tubes for total binding (no perazine) and non-specific binding (with a high concentration of the non-radiolabeled ligand).

-

Incubation: Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of perazine that inhibits 50% of the specific binding) using non-linear regression. Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound's therapeutic and adverse effects are intricately linked to its interactions with multiple CNS pathways. Its primary action as a dopamine D2 receptor antagonist is central to its antipsychotic properties, while its engagement with histaminergic, cholinergic, and adrenergic receptors accounts for its sedative, anticholinergic, and cardiovascular side effects. A thorough understanding of this complex pharmacology, supported by quantitative binding data and detailed pathway analysis, is essential for the optimization of antipsychotic drug therapy and the development of novel agents with improved target specificity and reduced side-effect profiles. This guide provides a foundational resource for researchers and clinicians working to advance the field of psychopharmacology.

References

- 1. Perazine Dimalonate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. KEGG DRUG: Perazine dimalonate [kegg.jp]

- 3. What is the mechanism of Perazine Dimalonate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Multiparameter exploration of piperazine derivatives as δ-opioid receptor agonists for CNS indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. [Metabolism of perazine in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Understanding the pharmacokinetics of Perazine maleate absorption

An In-Depth Technical Guide to the Pharmacokinetics of Perazine Maleate Absorption

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound absorption. The information is compiled from a review of existing scientific literature and regulatory guidance.

Introduction

This compound, a phenothiazine derivative, is an antipsychotic and antiemetic agent. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, particularly its absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these processes is critical for optimal dose regimen design and the development of novel drug delivery systems. This guide summarizes the available quantitative pharmacokinetic data, details relevant experimental protocols, and visualizes key pathways and workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound vary significantly depending on the route of administration. The following tables summarize key parameters from various studies. It is important to note that the data are compiled from different sources and may not be directly comparable due to variations in study design, subject populations, and analytical methodologies.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous and Oral Administration

| Parameter | Intravenous (12.5 mg) | Oral (50 mg) | Reference |

| Terminal Elimination Half-life (t½) | 9 ± 1 h | 8 ± 2 h | [Isah et al., 1991][1] |

| Plasma Clearance (Cl) | 0.98 L/kg/h | - | [Isah et al., 1991][1] |

| Volume of Distribution (Vd) | 12.9 L/kg | - | [Isah et al., 1991][1] |

| Oral Bioavailability | - | Low | [Isah et al., 1991][1] |

Table 2: Pharmacokinetic Parameters of Prochlorperazine (a closely related phenothiazine) Following Intravenous and Oral Administration in Healthy Volunteers

| Parameter | Intravenous (12.5 mg) | Intravenous (6.25 mg) | Oral (25 mg) | Reference |

| Plasma Half-life (t½) | 6.8 ± 0.7 h | 6.9 ± 0.8 h | - | [Taylor & Bateman, 1987][2] |

| Oral Bioavailability | - | - | Very Low | [Taylor & Bateman, 1987][2] |

Table 3: Comparison of Prochlorperazine Plasma Concentrations Following Buccal and Oral Administration

| Administration Route | Relative Plasma Concentration | Variability | Reference |

| Buccal | > 2x higher than oral | < 0.5x of oral | [Finn et al., 2005][3] |

| Oral | Baseline | - | [Finn et al., 2005][3] |

Table 4: Pharmacokinetic Parameters of Prochlorthis compound Oral Tablets in a Bioavailability Study

| Formulation | Cmax (ng/mL) | Tmax (h) | Elimination Half-life (h) | Reference |

| Sustained Release | 297.89 | 5 | 6.19 | [ResearchGate Publication][4] |

| Immediate Release | 218.41 | 3.83 | 3.89 | [ResearchGate Publication][4] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on common practices for bioequivalence and pharmacokinetic studies of oral solid dosage forms.

Bioequivalence Study of this compound Oral Tablets

This protocol is based on the FDA's guidance for prochlorthis compound bioequivalence studies[5].

-

Study Design: A single-dose, two-treatment, two-period crossover in vivo study is recommended. The study should be conducted under fasting conditions.

-

Subjects: Healthy male and non-pregnant, non-lactating female subjects should be recruited.

-

Drug Administration: A single oral dose of the 10 mg base equivalent of this compound is administered.

-

Blood Sampling: Blood samples are collected at pre-dose and at various time points post-dose to adequately characterize the plasma concentration-time profile.

-

Analyte Measurement: Perazine concentrations in plasma are measured using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: The primary pharmacokinetic parameters to be determined are Cmax, AUC(0-t), and AUC(0-inf).

-

Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means of the test and reference products for Cmax, AUC(0-t), and AUC(0-inf) should fall within the acceptance range of 80.00% to 125.00%.

Analytical Method for Perazine Quantification in Human Plasma (LC-MS/MS)

The following is a representative protocol for the quantification of perazine in human plasma using liquid chromatography-tandem mass spectrometry.

-

Sample Preparation:

-

Aliquots of human plasma are mixed with an internal standard.

-

Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).

-

The samples are centrifuged, and the supernatant is transferred for analysis.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: A constant flow rate is maintained.

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for perazine and the internal standard.

-

-

Validation: The method must be fully validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Mandatory Visualizations

Signaling Pathway

Perazine acts as a dopamine D2 receptor antagonist. The following diagram illustrates the simplified signaling pathway of the dopamine D2 receptor.

Experimental Workflow

The following diagram illustrates a typical workflow for a bioequivalence study of this compound.

References

- 1. Clinical pharmacology of prochlorperazine in healthy young males - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preliminary studies of the pharmacokinetics and pharmacodynamics of prochlorperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perazine maleate is a first-generation antipsychotic of the phenothiazine class.[1][2] It has been in clinical use for several decades, primarily in some European countries, for the management of schizophrenia and other psychotic disorders.[1][3][4][5] This technical guide provides a comprehensive overview of the primary research on this compound's therapeutic uses, focusing on its mechanism of action, clinical efficacy, and the experimental methodologies used in its evaluation. The information presented is intended to support further research and development in the field of antipsychotic pharmacology.

Mechanism of Action

The primary mechanism of action of this compound is its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[6] Overactivity in this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[6] By blocking these receptors, perazine reduces dopaminergic neurotransmission, leading to an alleviation of psychotic symptoms.

Like other phenothiazines, this compound also exhibits activity at other neurotransmitter receptors, which contributes to its overall pharmacological profile and side effects. These include:

-

Muscarinic Cholinergic Receptors: Blockade of these receptors can lead to anticholinergic side effects such as dry mouth, blurred vision, and constipation.

-

Histamine H1 Receptors: Antagonism of H1 receptors is responsible for the sedative effects of the drug.

-

Alpha-1 Adrenergic Receptors: Blockade of these receptors can cause orthostatic hypotension and dizziness.

Therapeutic Uses

The principal therapeutic indication for this compound is the treatment of schizophrenia, including both acute episodes and long-term management.[1][3] It is also used in the management of other psychotic disorders.[3]

Quantitative Data from Clinical Trials

The available clinical trial data for this compound is limited, and the existing studies are often small and of low methodological quality.[1][7][8] A Cochrane review, which included seven randomized controlled trials with a total of 479 participants, provides the most comprehensive quantitative summary.[1][7][8]

Table 1: Efficacy of this compound in Schizophrenia

| Outcome Measure | Comparator | Number of Participants (Studies) | Result | Quality of Evidence |

| No Important Global Improvement | Active Placebo | 95 (1) | RR 0.43 (95% CI 0.2 to 0.8) | Low |

| Leaving Study Early | Other Antipsychotics | 384 (6) | RR 0.97 (95% CI 0.68 to 1.38) | Low |

RR: Relative Risk; CI: Confidence Interval. Data from Leucht et al. (2014).[1][7][8]

Table 2: Key Safety Finding from a Clinical Trial

| Outcome Measure | Comparator | Number of Participants (Studies) | Result | Quality of Evidence |

| Received at least one dose of antiparkinson medication | Active Placebo | 95 (1) | RR 4.50 (95% CI 1.0 to 19.5) | Very Low |

RR: Relative Risk; CI: Confidence Interval. Data from Leucht et al. (2014).[1][7][8]

Experimental Protocols

Detailed experimental protocols for the clinical and preclinical studies of this compound are not extensively reported in the publicly available literature. However, based on the methodologies described in the Cochrane review and general pharmacological research practices, the following outlines the likely experimental approaches.

Clinical Trial Methodology for Schizophrenia

The evaluation of this compound in schizophrenia has been conducted through randomized controlled trials (RCTs). A typical protocol would involve the following steps:

-

Participant Selection: Patients with a diagnosis of schizophrenia, based on standardized diagnostic criteria (e.g., DSM or ICD), are recruited for the study.

-

Randomization: Participants are randomly assigned to receive either this compound or a comparator (placebo or another antipsychotic drug) in a double-blind fashion.

-

Treatment Phase: The assigned treatment is administered for a predefined period, with dosages adjusted based on clinical response and tolerability.

-

Outcome Assessment: Efficacy is assessed using validated rating scales for psychotic symptoms, such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS). Safety and tolerability are monitored through the recording of adverse events, including extrapyramidal symptoms, which are assessed using scales like the Extrapyramidal Symptom Rating Scale (ESRS).

-

Data Analysis: Statistical methods are used to compare the outcomes between the treatment groups.

Preclinical Assessment of Antipsychotic Activity

Preclinical studies are essential for characterizing the pharmacological profile of a drug before human trials. For a compound like this compound, these would likely include:

-

Dopamine D2 Receptor Binding Assay: This in vitro assay determines the affinity of the drug for the D2 receptor. A common method is a competitive radioligand binding assay. In this assay, a radiolabeled ligand with known affinity for the D2 receptor is incubated with a preparation of cells or tissues expressing the receptor. The ability of this compound to displace the radioligand is measured, and from this, its binding affinity (Ki) can be calculated.

-

Animal Models of Psychosis: Various animal models are used to predict antipsychotic efficacy. For example, the amphetamine-induced hyperlocomotion model in rodents is commonly used. Amphetamine increases dopamine release, leading to increased locomotor activity. An effective antipsychotic like perazine would be expected to reduce this hyperactivity.

-

Assessment of Extrapyramidal Side Effects in Animal Models: The propensity of an antipsychotic to cause extrapyramidal symptoms can be evaluated in animal models. One method involves measuring catalepsy in rodents, where the animal's ability to maintain an externally imposed posture is assessed. Another approach is to use electromyography (EMG) to measure muscle rigidity in response to the drug.

Visualizations

Signaling Pathway

Caption: Dopamine D2 Receptor Antagonism by this compound.

Experimental Workflow

Caption: Generalized Workflow of a Randomized Clinical Trial.

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

- 1. Perazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perazine for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perphenazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pericyazine for the treatment of schizophrenia | Cochrane [cochrane.org]

- 5. [Perazine in the treatment of psychotic disorders--research review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Perazine for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Perazine for schizophrenia | Cochrane [cochrane.org]

Perazine Maleate: A Technical Guide to its Core Function as a Phenothiazine Antipsychotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perazine maleate, a piperazine derivative of phenothiazine, is a first-generation antipsychotic agent with a well-established role in the management of psychotic disorders, particularly schizophrenia. This technical guide provides an in-depth analysis of its core pharmacological attributes. The primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This guide synthesizes available quantitative data on its receptor binding profile, pharmacokinetics, and clinical efficacy. Detailed experimental protocols for key preclinical and clinical evaluation methods are provided, alongside visualizations of its principal signaling pathway and relevant experimental workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction

Perazine is a typical antipsychotic belonging to the phenothiazine class of drugs.[1][2] Chemically, it is a piperazine derivative, a structural feature it shares with other potent antipsychotics. Its primary therapeutic utility lies in the management of schizophrenia and other psychotic disorders.[1][3][4] The antipsychotic effects of perazine are primarily attributed to its ability to block dopamine D2 receptors in the central nervous system.[5][6] Like other phenothiazines, it also exhibits activity at other receptor systems, which contributes to its side effect profile.

Mechanism of Action and Signaling Pathways

The principal mechanism of action of this compound is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathways of the brain.[5][6] Overactivity in this pathway is hypothesized to be a key contributor to the positive symptoms of schizophrenia. By antagonizing D2 receptors, perazine reduces dopaminergic neurotransmission, leading to an alleviation of these symptoms.

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[7][8][9][10] Antagonism of these receptors by perazine inhibits the dissociation of the Gαi/o subunit from the Gβγ dimer. This, in turn, prevents the inhibition of adenylyl cyclase, leading to a modulation of intracellular cyclic adenosine monophosphate (cAMP) levels and downstream signaling cascades involving protein kinase A (PKA).

Pharmacodynamics: Receptor Binding Profile

| Receptor | Ki (nM) | Reference(s) |

| Dopamine D2 | 7.14 | [11] |

| Dopamine D3 | High Affinity | [5] |

| Dopamine D4 | Lower Affinity | [5] |

| Histamine H1 | High Affinity | [12][13] |

| Muscarinic Cholinergic (M1-M5) | Moderate to High Affinity | [12][13] |

| Alpha-1 Adrenergic | High Affinity | [2] |

| Serotonin 5-HT2A | Moderate Affinity | [14] |

| Serotonin 5-HT2C | Moderate Affinity | [14] |

Note: This table is a compilation from various sources and may not represent a complete and directly comparable dataset due to variations in experimental conditions.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of this compound have been characterized in human studies. It exhibits poor oral bioavailability and is subject to extensive hepatic metabolism.

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | ~12.5% | [15][16] |

| Time to Peak Plasma Concentration (Tmax) | 3.83 h (immediate release) - 5 h (sustained release) | [17] |

| Peak Plasma Concentration (Cmax) | 218.41 ng/mL (immediate release) - 297.89 ng/mL (sustained release) | [17] |

| Elimination Half-life (t1/2) | 3.89 h (immediate release) - 6.19 h (sustained release) | [17][18] |

| Volume of Distribution (Vd) | 22 L/kg | [15] |

| Protein Binding | Up to 99% | [15] |

| Metabolism | Hepatic | |

| Excretion | Renal and Fecal |

Clinical Efficacy in Schizophrenia

Clinical trials evaluating the efficacy of perazine for schizophrenia have been conducted, though many are older and have methodological limitations. A Cochrane review highlighted the scarcity of high-quality, large-scale trials.[1][2][3] The primary outcome measures in these studies typically include changes in scores on standardized psychiatric rating scales, such as the Brief Psychiatric Rating Scale (BPRS) or the Positive and Negative Syndrome Scale (PANSS).

One double-blind, randomized controlled trial compared perazine to an active placebo (trimipramine) in 95 patients with schizophrenia. After five weeks, a significantly higher proportion of patients in the perazine group showed "no important global improvement" (Risk Ratio 0.6, 95% CI 0.3-0.9).[3] However, there were no significant differences in various measures of mental state.

Experimental Protocols

In Vitro Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a standard method for determining the binding affinity (Ki) of this compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.[19][20][21]

Objective: To quantify the affinity of this compound for the dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells) or from rat striatal tissue.

-

Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

-

Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol or sulpiride).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Homogenize receptor-expressing cells or tissue in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (with the non-specific binding control).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-